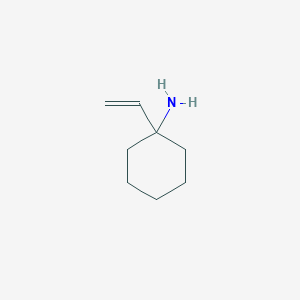
1-Ethenylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylcyclohexan-1-amine, also known as N-ethylcyclohexylamine (NECA), is a chemical compound that belongs to the class of cyclic amines. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of NECA is not well understood. However, it is believed to act as a neurotransmitter in the central nervous system. NECA has been shown to bind to N-methyl-D-aspartate (NMDA) receptors and modulate their activity. It is also believed to modulate the release of other neurotransmitters such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
NECA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. NECA has also been shown to have analgesic effects and can reduce pain perception in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NECA in lab experiments include its availability, low cost, and ease of synthesis. However, NECA has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, NECA has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on NECA. One area of interest is the development of new drugs that target NMDA receptors. NECA may be a useful starting material for the synthesis of these drugs. Additionally, NECA may have potential as a treatment for various neurological disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of NECA and its potential therapeutic uses.
Conclusion:
In conclusion, NECA is an important building block in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its potential use as a pharmaceutical intermediate. NECA has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and analgesic effects. While NECA has advantages as a lab reagent, it also has limitations due to its solubility and short half-life. Future research on NECA may lead to the development of new drugs and treatments for neurological disorders.
Métodos De Síntesis
NECA can be synthesized by the reaction of cyclohexanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields NECA as a white crystalline solid with a melting point of 47-49°C.
Aplicaciones Científicas De Investigación
NECA has been extensively studied for its potential use as a pharmaceutical intermediate. It has been used in the synthesis of various drugs such as antihistamines, antipsychotics, and antidepressants. NECA has also been used in the production of agrochemicals such as herbicides and insecticides.
Propiedades
Número CAS |
111709-87-6 |
|---|---|
Nombre del producto |
1-Ethenylcyclohexan-1-amine |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1-ethenylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-8(9)6-4-3-5-7-8/h2H,1,3-7,9H2 |
Clave InChI |
UUQIBTNUKLRZJU-UHFFFAOYSA-N |
SMILES |
C=CC1(CCCCC1)N |
SMILES canónico |
C=CC1(CCCCC1)N |
Sinónimos |
Cyclohexanamine, 1-ethenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



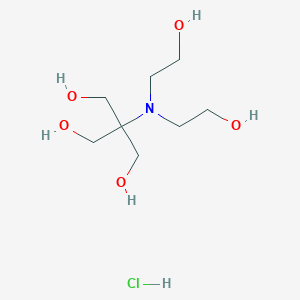
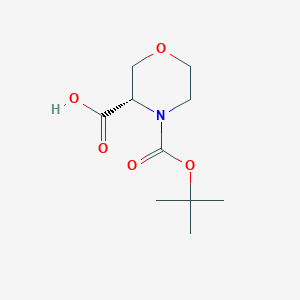
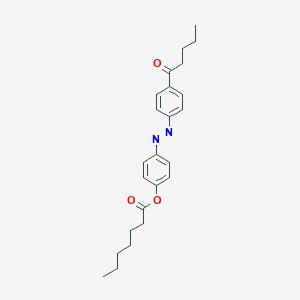
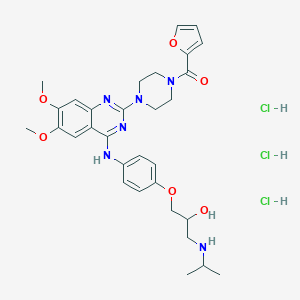
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
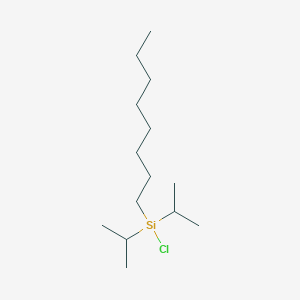
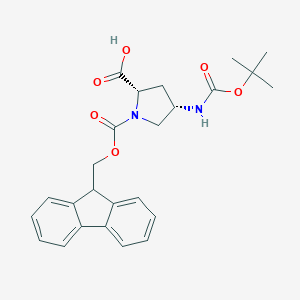
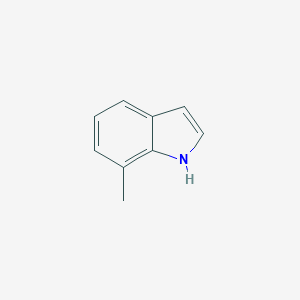
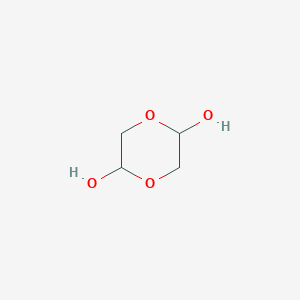
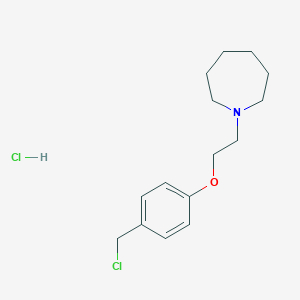
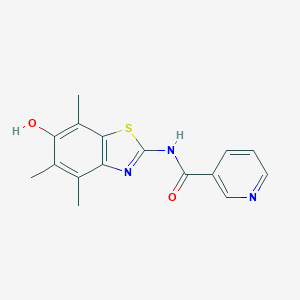
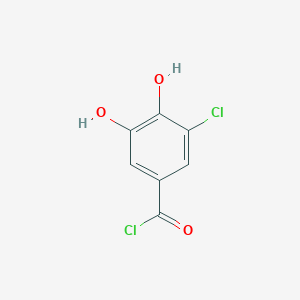
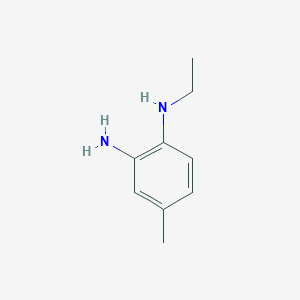
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)